molecular formula C17H23F3N4O2 B6964129 [4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone

[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone

Cat. No.: B6964129
M. Wt: 372.4 g/mol
InChI Key: AURHXWIKQMQEME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone is an intriguing compound with potential applications in various scientific domains such as chemistry, biology, medicine, and industry. The structure consists of multiple rings and functional groups which contribute to its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone typically involves multi-step procedures. Starting materials could include azepane derivatives, trifluoromethyl compounds, pyrazine derivatives, and piperidine precursors. Key steps may involve:

  • Nucleophilic Substitution: : Introduction of the trifluoromethyl group to the azepane ring.

  • Cyclization Reactions: : Formation of the azepane and pyrazine rings.

  • Coupling Reactions: : Connecting the piperidine and pyrazine rings to the methanone.

Industrial Production Methods

Industrial production would focus on optimizing yields and purity while maintaining cost-efficiency. This could involve:

  • Catalytic Processes: : Using catalysts to enhance reaction rates and selectivity.

  • Continuous Flow Chemistry: : Streamlining the synthesis process through continuous flow reactors.

  • Purification Techniques: : Utilizing crystallization, distillation, or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo several types of chemical reactions, including:

  • Oxidation: : Where the hydroxyl group may be oxidized to a carbonyl group.

  • Reduction: : Potential reduction of the ketone group to a secondary alcohol.

  • Substitution Reactions: : The trifluoromethyl group may participate in various substitution reactions.

Common Reagents and Conditions

Reagents such as oxidizing agents (e.g., PCC, Swern oxidation) for oxidation, reducing agents (e.g., LiAlH4) for reduction, and nucleophiles for substitution reactions can be employed.

Major Products

  • Oxidation: : Formation of [4-oxo-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone.

  • Reduction: : Formation of [4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanol.

  • Substitution: : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

  • Synthesis of Complex Molecules: : A key intermediate in the synthesis of more complex chemical structures.

Biology

  • Biological Activity Studies: : Investigating its potential as a bioactive compound.

Medicine

  • Drug Development: : Potential lead compound for developing new medications.

Industry

  • Material Science: : Possible use in the development of new materials with unique properties.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action would depend on its biological target. Potential targets could include:

  • Enzymes: : Inhibition or activation of specific enzymes.

  • Receptors: : Binding to cellular receptors to modulate biological responses.

  • Signaling Pathways: : Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • [4-Hydroxy-4-(methyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone: : Lacks the trifluoromethyl group.

  • [4-Hydroxy-4-(ethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone: : Substituted with an ethyl group instead of trifluoromethyl.

  • [4-Hydroxy-4-(benzyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone: : Contains a benzyl group.

Uniqueness

  • The trifluoromethyl group contributes to its unique electronic properties and reactivity profile, differentiating it from other similar compounds.

Properties

IUPAC Name

[4-hydroxy-4-(trifluoromethyl)azepan-1-yl]-(1-pyrazin-2-ylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N4O2/c18-17(19,20)16(26)4-1-8-24(11-5-16)15(25)13-2-9-23(10-3-13)14-12-21-6-7-22-14/h6-7,12-13,26H,1-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURHXWIKQMQEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2CCN(CC2)C3=NC=CN=C3)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.